molecular formula C11H12O4 B7904085 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid

2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid

Cat. No.: B7904085
M. Wt: 208.21 g/mol
InChI Key: MIHNILQBIBKVAX-UHFFFAOYSA-N
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Description

2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid is an organic compound with the molecular formula C11H12O4 It is characterized by the presence of a methoxy group and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid typically involves the reaction of 4-(2-Methoxy-2-oxoethyl)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of Suzuki-Miyaura coupling reactions, which are catalyzed by palladium complexes . The reaction conditions often include the use of bases such as potassium carbonate and solvents like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(4-formylphenyl)acetic acid, while reduction of the carbonyl group can produce 2-(4-(2-hydroxyethyl)phenyl)acetic acid .

Scientific Research Applications

2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy group and phenylacetic acid moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-15-11(14)7-9-4-2-8(3-5-9)6-10(12)13/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHNILQBIBKVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 655 mg portion of lithium hydroxide was dissolved in 32 ml of water and added to 32 ml of a mixture of 6.4 g of dimethyl 2,2′-(1,4-phenylene)diacetate, 32 ml of THF and 32 ml of methanol. After 2Hours of stirring at room temperature, the reaction solution was neutralized with 1 M hydrochloric acid and extracted with chloroform. The organic layer was dried with anhydrous sodium sulfate and concentrated under a reduced pressure. The residue was purified by a silica gel column chromatography (chloroform-methanol) to obtain 2.6 g of [4-(2-methoxy-2-oxoethyl)phenyl]acetic acid. EN: 207.
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